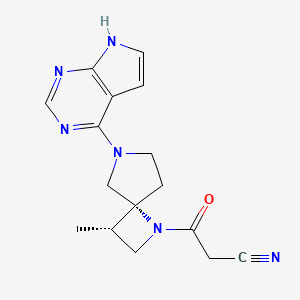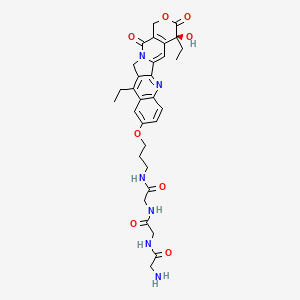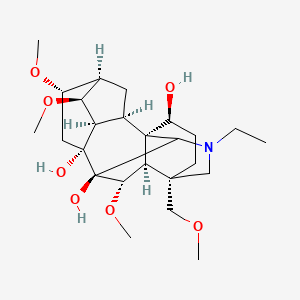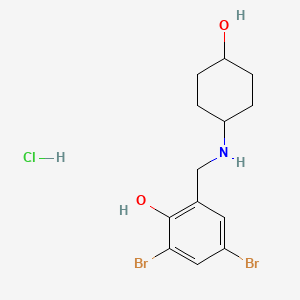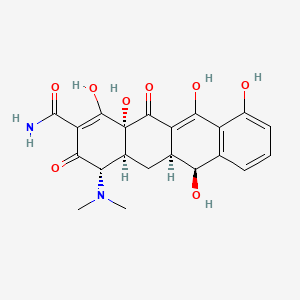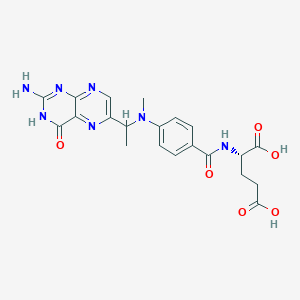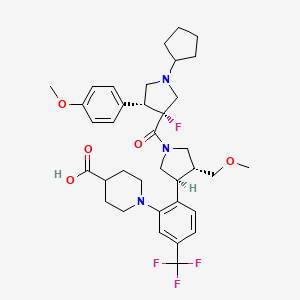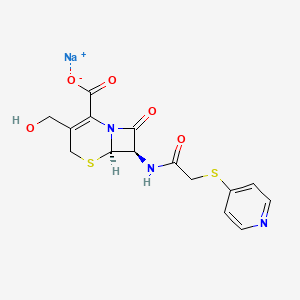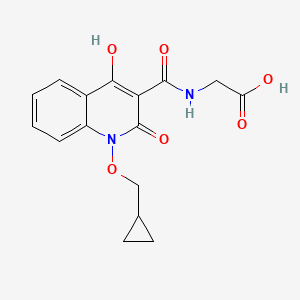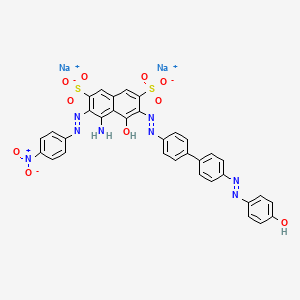
Diamine Green B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamine Green B, also known as Direct Green B or Direct Dark Green B, is an organic dye primarily used in the textile industry. It is a diazo dye, characterized by the presence of two azo groups (-N=N-) which contribute to its vibrant green color. This compound is known for its good solubility in water and its application in dyeing cellulose fibers such as cotton and viscose .
Mechanism of Action
Target of Action
Direct Green 6, also known as Diamine Green B, is a green dye . It’s important to note that dyes like Direct Green 6 are often used in various industries, including textiles, and their interactions with biological systems can vary widely.
Mode of Action
It has been suggested that direct green 6, like other dyes, may interact with its environment through processes such as adsorption, ion exchange, or complexation . These interactions can lead to changes in the physical and chemical properties of the dye and its environment.
Biochemical Pathways
For example, they may interact with proteins, nucleic acids, or other biomolecules, potentially affecting their function
Pharmacokinetics
The metabolism and excretion of Direct Green 6 would depend on various factors, including the organism’s metabolic capabilities and the chemical properties of the dye .
Result of Action
A study on green mussels exposed to perfluorinated chemicals (pfcs) showed that such compounds can induce a series of adverse effects at different biological levels, including oxidative stress, dna damage, membrane instability, suppressed filtration rate, and reduced body weight
Action Environment
The action, efficacy, and stability of Direct Green 6 can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific characteristics of the biological system or environment in which the dye is present
Biochemical Analysis
Biochemical Properties
The biochemical properties of Direct Green 6 are largely unexplored. It is known that Direct Green 6 is soluble in water and slightly sensitive to hard water The dye interacts with various biomolecules, including enzymes and proteins, during the dyeing process
Cellular Effects
Research on the cellular effects of Direct Green 6 is limited. One study has shown that exposure to Direct Green 6 can cause hematotoxic effects in freshwater fish, leading to a decrease in red and white blood cell counts The effects of Direct Green 6 on human cells or other animal cells have not been extensively studied
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of Direct Green 6 on cellular function in laboratory settings are not well studied. One study has shown that Direct Green 6 can cause hematotoxic effects in freshwater fish over time
Dosage Effects in Animal Models
The effects of different dosages of Direct Green 6 in animal models are not well studied. One study has shown that exposure to Direct Green 6 can cause hematotoxic effects in freshwater fish
Preparation Methods
Synthetic Routes and Reaction Conditions: Diamine Green B is synthesized through a diazotization reaction, where aromatic amines are converted into diazonium salts. These salts are then coupled with other aromatic compounds to form the dye. The reaction typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form diazonium salts.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Diamine Green B undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo groups leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Diamine Green B has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and photocatalysis.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Comparison with Similar Compounds
- Direct Blue 1
- Direct Red 28
- Direct Yellow 44
Properties
CAS No. |
4335-09-5 |
|---|---|
Molecular Formula |
C34H24N8NaO10S2 |
Molecular Weight |
791.7 g/mol |
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O10S2.Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52); |
InChI Key |
BALMKNKKYXCPFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Direct Green 6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)

